![molecular formula C10H8ClN3 B1600714 6-(4-Chlorophenyl)pyridazin-3-amine CAS No. 58059-47-5](/img/structure/B1600714.png)
6-(4-Chlorophenyl)pyridazin-3-amine
Overview
Description
“6-(4-Chlorophenyl)pyridazin-3-amine” is a chemical compound with the molecular formula C10H8ClN3 . It is also known by the name “3-Amino-6-(4-chlorophenyl)pyridazine” and has a CAS number of 58059-47-5 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of “6-(4-Chlorophenyl)pyridazin-3-amine” consists of a pyridazine ring with a chlorine atom on one of the phenyl groups and an amine group on the pyridazine ring . The molecular weight of the compound is 205.64 .Physical And Chemical Properties Analysis
“6-(4-Chlorophenyl)pyridazin-3-amine” is a yellow solid with a predicted boiling point of 427.5±30.0 °C at a pressure of 760 Torr .Safety and Hazards
This compound is classified as Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to GHS-US classification . It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .
Future Directions
Pyridazine derivatives, including “6-(4-Chlorophenyl)pyridazin-3-amine”, have been found to exhibit a wide range of pharmacological activities . Therefore, there is a great interest in the synthesis of novel pyridazine compounds for pharmaceutical industries . In particular, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra , indicating potential future directions for the development of new drugs based on the pyridazine scaffold.
properties
IUPAC Name |
6-(4-chlorophenyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKPYBJMJKISBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482736 | |
Record name | 6-(4-Chlorophenyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)pyridazin-3-amine | |
CAS RN |
58059-47-5 | |
Record name | 6-(4-Chlorophenyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.